molecular formula C12H12N2O3S B2356310 Benzenesulfonamide, 3-amino-4-phenoxy- CAS No. 104272-77-7

Benzenesulfonamide, 3-amino-4-phenoxy-

Cat. No.: B2356310
CAS No.: 104272-77-7
M. Wt: 264.3
InChI Key: DDJNTNSYBPJURZ-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 3-amino-4-phenoxy-, is an organic compound with a unique structure that includes both sulfonamide and phenoxy groups

Mechanism of Action

Target of Action

The primary targets of Benzenesulfonamide, 3-amino-4-phenoxy- are the Tropomyosin receptor kinase A (TrkA) family of receptor tyrosine kinases (RTKs) and Carbonic Anhydrase IX (CA IX) . TrkA is a potential target for glioblastoma (GBM) treatment , while CA IX is overexpressed in many solid tumors .

Mode of Action

Benzenesulfonamide analogs interact with their targets by inhibiting their activities. They have been identified as kinase inhibitors with promising anticancer properties . The mode of interaction of benzenesulfonamides with TrkA was predicted by docking and structural analysis . They also inhibit CA IX, which can be a useful target for discovering novel antiproliferative agents .

Biochemical Pathways

The inhibition of TrkA and CA IX affects the biochemical pathways related to cell proliferation and tumor growth. Changes in gene expression cause uncontrolled cell proliferation and consequently tumor hypoxia . The tumor cells shift their metabolism to anaerobic glycolysis with a significant modification in pH .

Pharmacokinetics

Admet profiling was performed for all compounds to calculate the drug likeness property .

Result of Action

The inhibition of TrkA and CA IX by Benzenesulfonamide, 3-amino-4-phenoxy- results in significant anticancer effects. The compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines . Moreover, they showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 3-amino-4-phenoxy-, typically involves the reaction of 3-amino-4-phenoxybenzenesulfonyl chloride with suitable amines under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for benzenesulfonamide, 3-amino-4-phenoxy-, often involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceuticals and other industries .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 3-amino-4-phenoxy-, undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, 3-amino-4-phenoxy-, has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

3-amino-4-phenoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c13-11-8-10(18(14,15)16)6-7-12(11)17-9-4-2-1-3-5-9/h1-8H,13H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJNTNSYBPJURZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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